6-Oxaspiro[4.5]decane-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[45]decane-9-carbaldehyde is a chemical compound with the molecular formula C10H16O2 It is characterized by a spiroacetal structure, which is a bicyclic system containing an oxygen atom at the spiro center
Vorbereitungsmethoden
The synthesis of 6-Oxaspiro[4.5]decane-9-carbaldehyde can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from d-glucose. This process includes the formation of the spiroacetal ring system through a series of glycosylation and ketalization reactions under acidic conditions . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and quality of the compound .
Analyse Chemischer Reaktionen
6-Oxaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro center. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
6-Oxaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Oxaspiro[4.5]decane-9-carbaldehyde involves its interaction with molecular targets and pathways related to its spiroacetal structure. The compound’s unique configuration allows it to interact with specific enzymes and receptors, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
6-Oxaspiro[4.5]decane-9-carbaldehyde can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the aldehyde group at position 9.
1,6,9-Trioxaspiro[4.5]decane: This compound has an additional oxygen atom at position 9, resulting in a different stereochemistry and potentially different biological activities The uniqueness of 6-Oxaspiro[4
Eigenschaften
Molekularformel |
C10H16O2 |
---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
6-oxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h8-9H,1-7H2 |
InChI-Schlüssel |
VRWINPGTYAEEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(CCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.